molecular formula C9H11NO2 B1597772 4-(Ethylamino)benzoic acid CAS No. 7409-09-8

4-(Ethylamino)benzoic acid

Cat. No. B1597772
CAS RN: 7409-09-8
M. Wt: 165.19 g/mol
InChI Key: SWXFMMWYVSYQGF-UHFFFAOYSA-N
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Description

4-(Ethylamino)benzoic acid, also known as 4-AEBA, is an organic compound that belongs to the class of aromatic carboxylic acids. It is a colorless crystalline solid that has a molecular weight of 163.17 g/mol and a melting point of 98 °C. It is widely used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of various organic compounds and in the manufacture of pharmaceuticals and pesticides.

Scientific Research Applications

Synthesis and Structural Characterization

Folded Structure of a Cyclic Hexamer of 4-(Methylamino)benzoic Acid in the Crystal This research explored the crystallization of a cyclic hexamer of a compound structurally similar to 4-(Ethylamino)benzoic acid, emphasizing its folded conformation and the presence of intermolecular contacts in the crystal structure (Azumaya et al., 2003).

Complexation and Structure of Anthranilic Acid-Derived N,N,O-terdentate Ligands This study delves into the complexes formed with compounds related to 4-(Ethylamino)benzoic acid, highlighting their structural and spectroscopic properties, and offering insights into their possible applications in various fields (Woodburn et al., 2010).

Chemical Synthesis and Optimization

Improvement for the Synthesis Process of Benzoic Acid Ethyl Ester This paper discusses the optimization of the synthesis process of a compound closely related to 4-(Ethylamino)benzoic acid, focusing on factors that affect the yield and proposing the best conditions for the preparation of the ester (Li Guo, 2013).

Biological and Medicinal Applications

Benzamide-4-Sulfonamides as Effective Human Carbonic Anhydrase Inhibitors This research demonstrates the potential medical application of compounds structurally similar to 4-(Ethylamino)benzoic acid. The study illustrates how benzamide derivatives act as inhibitors for various human carbonic anhydrase isoforms, indicating their potential in therapeutic applications (Abdoli et al., 2018).

Mechanism of Action

Target of Action

4-(Ethylamino)benzoic acid, a benzoate compound, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes, including sensation and motor control .

Mode of Action

The compound interacts with its targets by binding to specific parts of the sodium ion channels. This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, local anesthetics like 4-(Ethylamino)benzoic acid can reduce the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

The biosynthesis of benzoic acid derivatives, such as 4-(Ethylamino)benzoic acid, involves the shikimate and phenylpropanoid pathways . These pathways are crucial for the production of a wide range of secondary metabolites in plants, including phenolic compounds

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Ethylamino)benzoic acid is currently limited. Its molecular weight of 16519 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed

Result of Action

The primary result of 4-(Ethylamino)benzoic acid’s action is the blockage of nerve impulse conduction, leading to a loss of local sensation without affecting consciousness . This makes it useful as a local anesthetic, particularly in fields such as stomatology, ophthalmology, gynecology, and minor surgical operations .

properties

IUPAC Name

4-(ethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXFMMWYVSYQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379475
Record name 4-(ethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7409-09-8
Record name 4-(ethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Ethylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture composed of 4-aminobenzoic acid (30 g), sodium borohydride (32.3 g) and acetic acid (550 cc) is left stirring for 26 hours at 25° C. The reaction mixture is then concentrated to dryness at 70° C. under reduced pressure (4 kPa). The product obtained is treated with distilled water (2000 cc) and the precipitate formed is separated by filtration, washed with distilled water (20 cc) and dried in the air. The product obtained is dissolved in boiling acetonitrile (250 cc). After 2 hours' cooling at 25° C., the crystallized solid is separated by filtration, washed with acetonitrile (10 cc) and dried at 40° C. under reduced pressure (0.07 kPa). 4-Ethylaminobenzoic acid (18 g), m.p. 174° C., is obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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